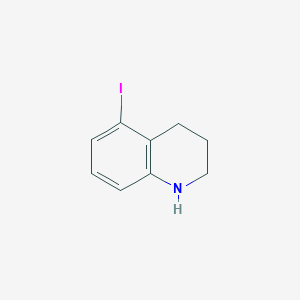
5-Iodo-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodo-1,2,3,4-tetrahydroquinoline: is a chemical compound with the molecular formula C9H10IN . It is a derivative of tetrahydroquinoline, where an iodine atom is substituted at the 5th position of the quinoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-1,2,3,4-tetrahydroquinoline typically involves the iodination of 1,2,3,4-tetrahydroquinoline. One common method is the reaction of 1,2,3,4-tetrahydroquinoline with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Iodo-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: The iodine atom can be reduced to form 1,2,3,4-tetrahydroquinoline.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, thiourea, or alkyl halides.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: 1,2,3,4-tetrahydroquinoline.
Substitution: Various substituted tetrahydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Iodo-1,2,3,4-tetrahydroquinoline is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds .
Biology: In biological research, this compound is used to study the effects of iodine substitution on the biological activity of tetrahydroquinoline derivatives.
Medicine: The compound is investigated for its potential medicinal properties, including antimicrobial and anticancer activities. Its derivatives are being explored for their ability to interact with specific biological targets .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of 5-Iodo-1,2,3,4-tetrahydroquinoline is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The iodine atom may enhance the compound’s ability to bind to these targets, thereby modulating their activity. Further research is needed to elucidate the exact pathways involved .
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrahydroquinoline: The parent compound without the iodine substitution.
5-Bromo-1,2,3,4-tetrahydroquinoline: A similar compound with a bromine atom instead of iodine.
5-Chloro-1,2,3,4-tetrahydroquinoline: A similar compound with a chlorine atom instead of iodine.
Uniqueness: 5-Iodo-1,2,3,4-tetrahydroquinoline is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to bromine and chlorine can lead to different interaction profiles with biological targets and reagents .
Eigenschaften
Molekularformel |
C9H10IN |
|---|---|
Molekulargewicht |
259.09 g/mol |
IUPAC-Name |
5-iodo-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C9H10IN/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1,4-5,11H,2-3,6H2 |
InChI-Schlüssel |
FPJVIFRSJMEYHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=CC=C2I)NC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



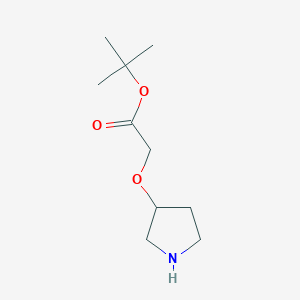
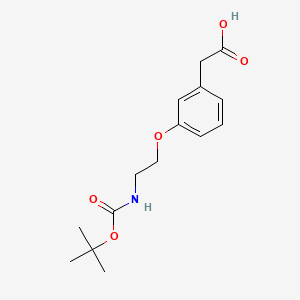
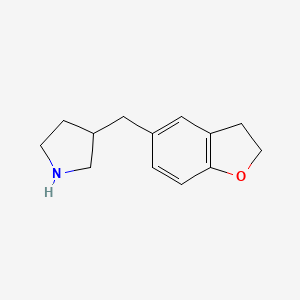

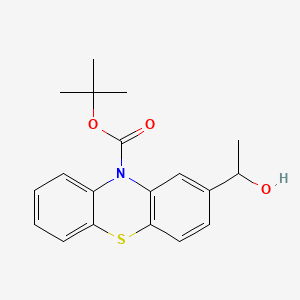
![[2-Amino-2-(pyridin-3-yl)ethyl]dimethylamine](/img/structure/B13517602.png)
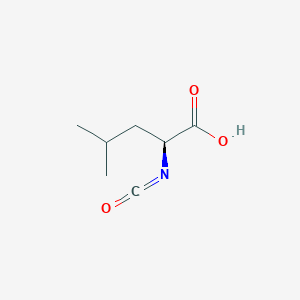

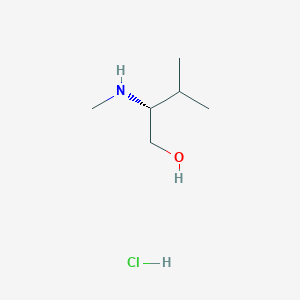
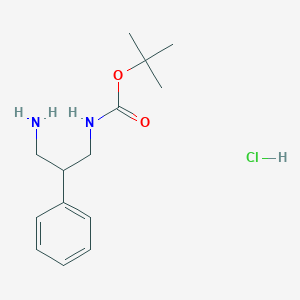
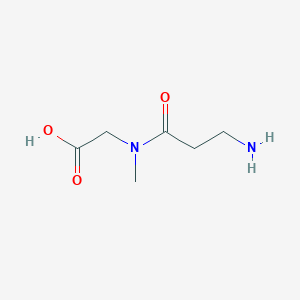
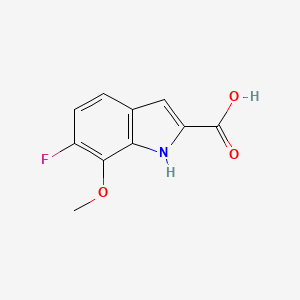
![3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanal](/img/structure/B13517680.png)
